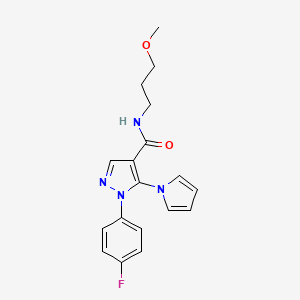

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

This pyrazole-4-carboxamide derivative features a 4-fluorophenyl group at position 1, a pyrrole substituent at position 5, and a 3-methoxypropylamide at position 2. These substituents confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability. The compound’s molecular weight is approximately 382–402 g/mol, typical for small-molecule drug candidates.

Propriétés

Formule moléculaire |

C18H19FN4O2 |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H19FN4O2/c1-25-12-4-9-20-17(24)16-13-21-23(15-7-5-14(19)6-8-15)18(16)22-10-2-3-11-22/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,24) |

Clé InChI |

CJDIOZFKDVPVTD-UHFFFAOYSA-N |

SMILES canonique |

COCCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 1-(4-fluorophényl)-N-(3-méthoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide implique généralement plusieurs étapes :

Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone.

Introduction du groupe fluorophényl : Le groupe fluorophényl peut être introduit par une réaction de substitution aromatique nucléophile.

Attachement de la chaîne méthoxypropyle : La chaîne méthoxypropyle peut être attachée par une réaction d'alkylation.

Formation du groupe carboxamide : Le groupe carboxamide peut être formé par réaction du dérivé pyrazole avec une amine appropriée.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et réduire les coûts.

Analyse Des Réactions Chimiques

Le 1-(4-fluorophényl)-N-(3-méthoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide peut subir diverses réactions chimiques :

Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être réalisée en utilisant des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluorophényl.

Hydrolyse : Le groupe carboxamide peut être hydrolysé en conditions acides ou basiques pour donner l'acide carboxylique et l'amine correspondants.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Overview

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of oncology and inflammation.

The compound exhibits a range of biological activities, primarily through its interaction with specific enzymes and receptors:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies have shown that compounds similar to 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be beneficial in cancer therapy .

- Neuroprotective Effects : There is emerging evidence suggesting that such compounds may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of similar pyrazole derivatives, researchers found that the administration of these compounds significantly reduced edema in animal models. The mechanism was attributed to the inhibition of COX-2 expression, leading to decreased levels of inflammatory mediators such as prostaglandins .

Case Study 2: Anticancer Potential

A series of experiments conducted on human cancer cell lines demonstrated that pyrazole derivatives induced apoptosis through the activation of caspase pathways. This suggests that 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide could be further developed as an anticancer agent.

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural Features and Molecular Properties

Impact of Substituents on Physicochemical Properties

- Fluorophenyl Position: The 4-fluorophenyl group (target compound) provides moderate electronegativity and lipophilicity. 2-Fluorophenyl () introduces steric hindrance near the pyrazole core, which may alter binding orientation .

- Amide Substituents: 3-Methoxypropyl (target compound) balances hydrophilicity (methoxy) and lipophilicity (propyl chain). Pyridinylmethyl () introduces a basic nitrogen, improving water solubility but possibly reducing blood-brain barrier penetration .

Activité Biologique

The compound 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide belongs to a class of pyrazole derivatives known for their diverse biological activities. Pyrazole compounds have gained considerable attention due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 303.36 g/mol. Its structure includes a fluorophenyl group, a methoxypropyl side chain, and a pyrrole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20FN3O |

| Molecular Weight | 303.36 g/mol |

| LogP | 3.2103 |

| Polar Surface Area | 48.368 Ų |

| Hydrogen Bond Acceptors | 6 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide have been shown to inhibit various cancer cell lines effectively. In vitro assays demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study published in Molecular Cancer Therapeutics reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited IC50 values ranging from 0.085 μM to 122.9 μM against different human cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Research Findings : In vitro studies indicated that certain pyrazole derivatives suppressed COX-2 activity significantly, with IC50 values reported at approximately 23.8 μM . This suggests that 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications on the pyrazole ring and substituents significantly influence their biological activity.

- Key Insights : The presence of electron-withdrawing groups such as fluorine enhances the potency of these compounds against various biological targets . Research has shown that modifications at the 4-position of the phenyl ring can lead to improved selectivity and potency against specific enzymes involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.